
N,N'-Di-pyridin-4-yl-isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Di-pyridin-4-yl-isophthalamide, commonly known as DPI, is a chemical compound that is widely used in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell growth, and differentiation. DPI has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
作用機序
The mechanism of action of DPI involves the inhibition of N,N'-Di-pyridin-4-yl-isophthalamide activity by binding to the catalytic domain of the enzyme. This leads to the disruption of various signaling pathways that are regulated by this compound, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. DPI has also been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
DPI has several advantages for use in lab experiments. It is a potent and specific inhibitor of N,N'-Di-pyridin-4-yl-isophthalamide, which makes it a valuable tool for investigating the role of this compound in various cellular processes. Additionally, DPI is relatively stable and has a long shelf life, which makes it a convenient reagent for use in experiments.
However, DPI also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the inhibition of this compound by DPI can lead to off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of DPI in scientific research. One potential application is in the development of new cancer therapies. N,N'-Di-pyridin-4-yl-isophthalamide has been implicated in the development and progression of various types of cancer, and DPI has shown promise as a potential anti-cancer agent.
Another potential application is in the study of inflammation and immune responses. This compound plays a crucial role in the regulation of immune responses, and DPI has been shown to modulate immune cell function in various ways.
Overall, DPI is a valuable tool for investigating the role of this compound in various cellular processes. Its potent and specific inhibition of this compound makes it a valuable reagent for use in scientific research, and its potential therapeutic applications make it an exciting area of future research.
合成法
The synthesis of DPI involves the reaction of 4-aminopyridine with isophthalic acid chloride in the presence of a base catalyst. The resulting product is then purified and characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
DPI has been widely used in scientific research to investigate the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. It has been shown to inhibit this compound activity in vitro and in vivo, leading to a wide range of biological effects. DPI has been used in studies on cancer, inflammation, diabetes, and other diseases.
特性
IUPAC Name |
1-N,3-N-dipyridin-4-ylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-4-8-19-9-5-15)13-2-1-3-14(12-13)18(24)22-16-6-10-20-11-7-16/h1-12H,(H,19,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPBQYRVAWPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

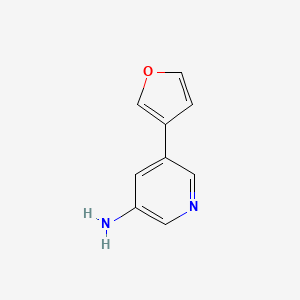
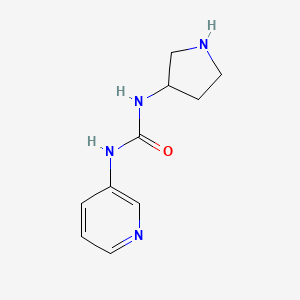

![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)
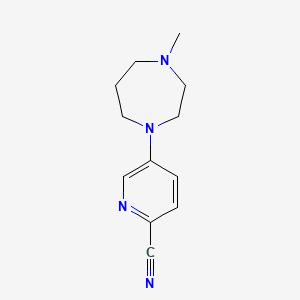



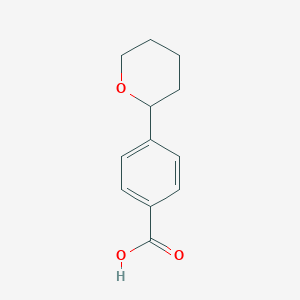
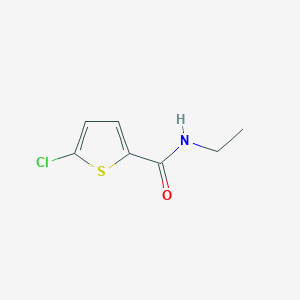
![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)

